molecular formula C5H7N3O3 B6203354 2-(2,4-dioxoimidazolidin-1-yl)acetamide CAS No. 834882-86-9

2-(2,4-dioxoimidazolidin-1-yl)acetamide

Cat. No.: B6203354
CAS No.: 834882-86-9
M. Wt: 157.1
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Description

2-(2,4-Dioxoimidazolidin-1-yl)acetamide is a heterocyclic compound featuring an imidazolidinone core (a five-membered ring with two ketone groups at positions 2 and 4) linked to an acetamide moiety. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. The compound’s reactivity and biological activity are influenced by the electron-withdrawing dioxo groups and the hydrogen-bonding capacity of the acetamide side chain.

Properties

CAS No.

834882-86-9

Molecular Formula

C5H7N3O3

Molecular Weight

157.1

Purity

95

Origin of Product

United States

Preparation Methods

The preparation of 2-(2,4-dioxoimidazolidin-1-yl)acetamide can be achieved through various synthetic routes. One common method involves a nucleophilic substitution reaction. In this process, 2-chloroacetic acid reacts with di(aminocarbamate) ester to form an intermediate di(chloroacetyl)imine, which is then hydrolyzed to yield the target compound . This method is widely used due to its efficiency and simplicity.

Chemical Reactions Analysis

2-(2,4-Dioxoimidazolidin-1-yl)acetamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a stabilizer of the CLOCK:BMAL1 interaction, which is crucial for maintaining circadian rhythm . This interaction helps regulate various physiological processes, making the compound a potential therapeutic agent for circadian rhythm disorders.

Comparison with Similar Compounds

Tables of Key Data

Table 1: Elemental Analysis of Selected Compounds
Compound Reference Carbon (%) Hydrogen (%) Nitrogen (%) Found/Calculated Source
57.26 6.61 13.89 Found
Acetazolamide 29.27 3.68 25.60 Calculated
Table 2: Anthelmintic Activity of Benzimidazole Derivatives
Compound (e.g., 3c, 3q) Paralysis Efficacy Lethality Efficacy Comparison to Albendazole
3c High Moderate Superior lethality
3q Moderate High Superior paralysis

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